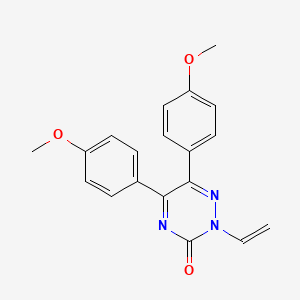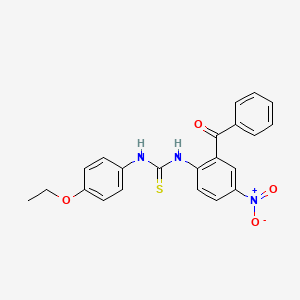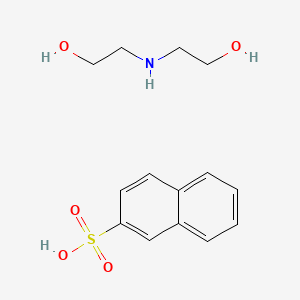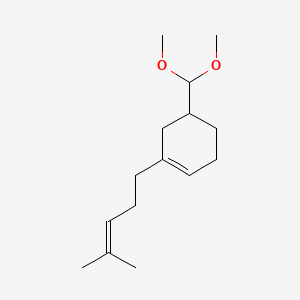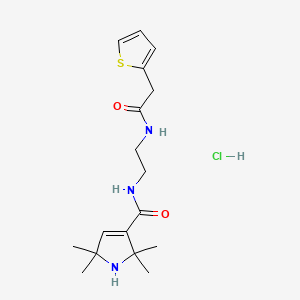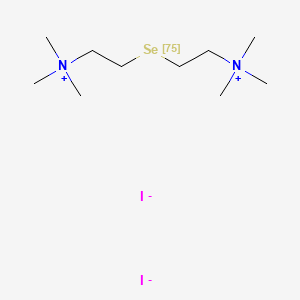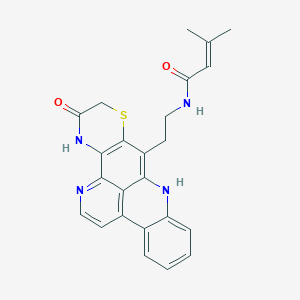
Shermilamine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shermilamine C is a pyridoacridine alkaloid, a class of highly colored, polycyclic aromatic natural products. These compounds are primarily isolated from marine invertebrates, especially marine sponges and tunicates. This compound is known for its unique structure and biological activities, including cytotoxicity and potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridoacridine alkaloids, including Shermilamine C, typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, enaminonitrile pyridine derivatives can be used as precursors, and various organic reagents such as chloroacetyl chloride, acetic anhydride, and chloroacetic acid are employed in the synthesis .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions
Shermilamine C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
Shermilamine C has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mécanisme D'action
Shermilamine C exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. These actions disrupt DNA replication and transcription, leading to cell death. The compound’s core structure and substituents significantly influence its electronic distribution and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Shermilamine C is part of the pyridoacridine alkaloid family, which includes other compounds such as:
- Shermilamine B
- Kuanoniamine D
- Deacetylshermilamine B
- Deacetylkuanoniamine D
Uniqueness
This compound is unique among pyridoacridine alkaloids due to its specific substituents and lower cytotoxicity compared to other members of its family. This lower cytotoxicity makes it a valuable compound for studying the structure-activity relationships within this class of alkaloids .
Propriétés
Numéro CAS |
158758-41-9 |
|---|---|
Formule moléculaire |
C24H22N4O2S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-methyl-N-[2-(16-oxo-18-thia-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),10,12,14(19)-octaen-20-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C24H22N4O2S/c1-13(2)11-18(29)25-9-8-16-21-20-15(14-5-3-4-6-17(14)27-21)7-10-26-22(20)23-24(16)31-12-19(30)28-23/h3-7,10-11,27H,8-9,12H2,1-2H3,(H,25,29)(H,28,30) |
Clé InChI |
HYPFBWXPSYPBCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


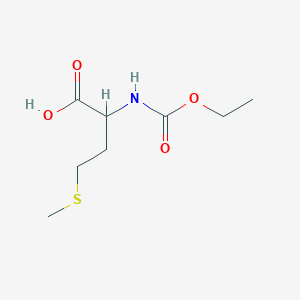
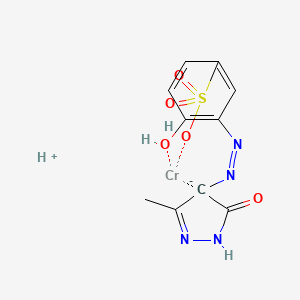
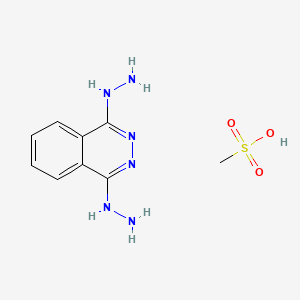



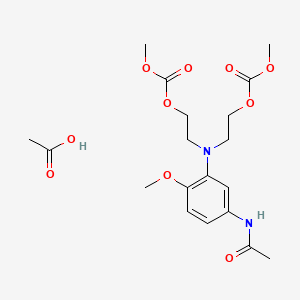
![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
